5-Chloroisoquinolin-1-amine
Description
Contextualization within Heterocyclic Amine Chemistry
Heterocyclic amines are a broad class of organic compounds characterized by a ring structure containing at least one nitrogen atom within the ring, alongside carbon atoms. wikipedia.orgfiveable.me These compounds are fundamental in organic chemistry and biology, with many exhibiting significant biological properties. fiveable.mepressbooks.pubopenstax.org The category of heterocyclic amines encompasses a wide variety of structures, from simple five-membered rings like pyrrole (B145914) to more complex fused systems. pressbooks.pubopenstax.org 5-Chloroisoquinolin-1-amine fits into this class as it possesses a fused heterocyclic ring system with a nitrogen atom integral to its structure. wikipedia.org The chemical behavior of these amines can vary greatly depending on the nature of the heterocyclic ring and the substituents present. fiveable.me
Significance of the Isoquinoline (B145761) Scaffold in Chemical Research
The isoquinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govrsc.org This is due to its prevalence in a wide array of natural products and synthetic compounds that exhibit diverse and potent pharmacological activities. benthamdirect.com Isoquinoline derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The rigid, planar structure of the isoquinoline ring system provides a versatile template for the design of molecules that can interact with various biological targets. tandfonline.com The development of novel synthetic methods to construct and functionalize the isoquinoline skeleton remains an active area of research, driven by the continuous search for new therapeutic agents. nih.govrsc.org
Positional Isomerism and Structural Distinctions of Chloroisoquinolinamines
Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the location of these groups on the skeleton. libretexts.orgchemguide.co.ukwikipedia.org In the case of chloroisoquinolinamines, the positions of the chlorine atom and the amine group on the isoquinoline framework can vary, leading to a number of distinct isomers. For instance, 4-chloroisoquinolin-1-amine (B3032627) and 3-chloroisoquinolin-6-amine (B1473467) are positional isomers of this compound. vulcanchem.com These structural differences, while seemingly minor, can lead to significant variations in the physical, chemical, and biological properties of the isomers. vulcanchem.com The specific placement of the chloro and amino groups on the isoquinoline ring influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby dictating its reactivity and biological activity. For example, the position of the chlorine atom can affect the reactivity of the compound in nucleophilic aromatic substitution reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloroisoquinolin-1-amine |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12) |
InChI Key |
OJTVYVJEOXXWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloroisoquinolin 1 Amine and Its Analogs
Classical Synthetic Pathways
Traditional synthetic methods for preparing 5-Chloroisoquinolin-1-amine and related structures often rely on multi-step sequences involving functional group transformations on the isoquinoline (B145761) core.
Chlorination and Subsequent Amination Protocols
The direct chlorination of isoquinoline followed by amination represents a fundamental approach. However, controlling the regioselectivity of the initial chlorination step can be challenging. A common strategy involves the nitration of 1-chloroisoquinoline (B32320) to produce 1-chloro-5-nitroisoquinoline (B1581046). jst.go.jp This intermediate can then undergo nucleophilic substitution of the chloro group with ammonia (B1221849) or an appropriate amine. For instance, refluxing 1-chloro-5-nitroisoquinoline with a 7N solution of ammonia in ethanol (B145695) for an extended period yields 1-amino-5-nitroisoquinoline. jst.go.jp
Reduction of Nitrated Isoquinoline Precursors
A prevalent and effective method for the synthesis of 5-aminoisoquinoline (B16527) derivatives involves the reduction of a nitro group at the C-5 position. A key precursor for this compound is 1-chloro-5-nitroisoquinoline. jst.go.jp The reduction of this nitro group can be achieved using various reducing agents. A widely used method employs stannous chloride dihydrate (SnCl2·2H2O) in a suitable solvent like ethyl acetate (B1210297) under reflux conditions. This reaction proceeds under a nitrogen atmosphere and, after workup and purification, yields 5-amino-1-chloroisoquinoline (B1348394) as a light yellow solid.
Another approach involves catalytic hydrogenation. Following the synthesis of 1-chloro-5-nitroisoquinoline from 1-chloroisoquinoline via nitration with nitric and sulfuric acids, the nitro group can be reduced. jst.go.jpingentaconnect.com This reduction is often carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. ingentaconnect.com
Table 1: Reduction of 1-chloro-5-nitroisoquinoline
| Precursor | Reagent/Catalyst | Product | Reference |
| 1-chloro-5-nitroisoquinoline | Stannous chloride dihydrate | 5-Amino-1-chloroisoquinoline | |
| 1-chloro-5-nitroisoquinoline | H₂, Pd/C | 5-Amino-1-chloroisoquinoline | ingentaconnect.com |
| 1-amino-5-nitroisoquinoline | H₂, Pd/C | 1,5-diaminoisoquinoline | jst.go.jp |
Oxidation of Nitroisoquinolines to N-Oxides and Subsequent Transformations
The formation of N-oxides from nitroisoquinolines provides an alternative route to functionalized isoquinolinones. For example, isoquinoline can be oxidized to its N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). ingentaconnect.com Subsequent reactions, such as treatment with phosphorus oxychloride (POCl₃), can introduce a chlorine atom at the 1-position. ingentaconnect.com Nitration of the resulting 1-chloroisoquinoline affords 1-chloro-5-nitroisoquinoline. ingentaconnect.com This intermediate can then be hydrolyzed to 5-nitroisoquinolin-1-one, and subsequent reduction of the nitro group yields 5-aminoisoquinolin-1-one, a key analog. ingentaconnect.com
Transition Metal-Catalyzed Coupling Strategies
Modern synthetic chemistry has increasingly relied on transition metal-catalyzed reactions to form C-N bonds, offering milder conditions and broader substrate scope compared to classical methods.
Palladium-Catalyzed C-N Cross-Coupling Reactions of Haloarenes with Amines
The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of arylamines. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. This methodology has been successfully applied to the synthesis of substituted aminoisoquinolines. nih.govarkat-usa.org
The Buchwald-Hartwig amination is particularly useful for the amination of chloro-substituted heterocycles like isoquinoline. The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ or palladium acetate, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or JohnPhos), and a base like cesium carbonate or sodium t-butoxide. jst.go.jparkat-usa.orgmdpi.com These reactions can be used to couple various primary and secondary amines with chloro-substituted isoquinolines. arkat-usa.org For instance, the nucleophilic substitution of the chlorine atom in 1-chloro-5-nitroisoquinoline with different (hetero)aromatic amines can be achieved by heating in the presence of BINAP, palladium acetate, and anhydrous potassium carbonate. jst.go.jp This approach provides a versatile route to a wide array of N-substituted 5-nitroisoquinolin-1-amines, which can then be reduced to the corresponding 5-amino derivatives. jst.go.jp
The choice of ligand can be crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates or when trying to achieve mono- or diarylation. researchgate.netresearchgate.net
Table 2: Palladium-Catalyzed Amination of Chloro-Substituted Isoquinolines
| Chloro-Isoquinoline Substrate | Amine Nucleophile | Catalyst/Ligand System | Product Type | Reference |
| 1-chloro-5-nitroisoquinoline | (Hetero)aromatic amines | Pd(OAc)₂ / BINAP | N-Aryl-5-nitroisoquinolin-1-amines | jst.go.jp |
| 1,3-Dichloroisoquinoline | Adamantane-containing amines | Pd(0) / Various phosphine ligands | 1-Amino-3-chloroisoquinolines | mdpi.com |
| Substituted bromobenzenes | Isoquinolin-3-amine | Pd₂(dba)₃ / JohnPhos or Xantphos | N-Arylisoquinolin-3-amines | arkat-usa.org |
Copper-Catalyzed N-Heteroarylation
Copper-catalyzed N-heteroarylation, often referred to as the Ullmann condensation or Goldberg reaction, provides a classical and still relevant alternative to palladium-catalyzed methods. semanticscholar.orgjst.go.jpwikipedia.org This reaction type is used to form C-N bonds by coupling aryl halides with amines, amides, or nitrogen-containing heterocycles. semanticscholar.orgjst.go.jpwikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with various ligands, making the process more efficient and milder. wikipedia.orgmdpi.com
The mechanism is thought to involve a copper(I) species which reacts with the amine and then with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate. mdpi.com These methods have been successfully applied to the synthesis of N-aryl heterocyclic compounds, including those with an isoquinoline core. jst.go.jpmdpi.com The use of ligands such as diamines and β-diketones can significantly improve catalyst performance and substrate scope. acs.orgrsc.org Recent developments have even demonstrated the use of water as a solvent, enhancing the environmental friendliness of the process. beilstein-journals.org
Table 2: Comparison of Traditional and Modern Ullmann Condensation
| Aspect | Traditional Ullmann Condensation | Modern Ullmann Condensation |
| Copper Source | Stoichiometric copper powder | Catalytic soluble copper salts |
| Reaction Conditions | High temperatures (>200 °C), polar aprotic solvents | Milder temperatures, broader solvent scope (including water) |
| Ligands | Generally absent | Diamines, β-diketones, N-oxides, etc. |
| Substrate Scope | Often limited to activated aryl halides | Broader, including less reactive halides and various N-nucleophiles |
Rhodium(III)-Catalyzed Annulative Coupling Approaches
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of isoquinoline and isoquinolone skeletons. acs.orgnih.govoup.comnih.govoup.com These methods offer high atom economy and regioselectivity by utilizing a directing group on one of the substrates to guide the C-H activation step. oup.comoup.com The general strategy involves the reaction of an aryl derivative (often containing a directing group like an oxime, imine, or oxadiazole) with an alkyne. acs.orgnih.govoup.comoup.com
The catalytic cycle typically begins with C-H activation to form a rhodacycle intermediate, followed by alkyne insertion, and subsequent intramolecular cyclization and reductive elimination to afford the annulated product. organic-chemistry.org A key advantage of some of these methods is the use of an internal oxidant, such as an N-O or N-N bond within the directing group, which avoids the need for an external oxidizing agent. acs.orgnih.govoup.comoup.comresearchgate.net This approach has been successfully applied to the synthesis of a wide variety of substituted isoquinolines and related heterocycles. bohrium.comacs.orgthieme-connect.com
Table 3: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis
| Directing Group | Coupling Partner | Key Feature |
| Hydrazone | Alkyne | Oxidant-free, N-N bond cleavage acs.orgnih.gov |
| 1,2,4-Oxadiazole | Alkyne | Oxadiazole ring as internal oxidant oup.comoup.comresearchgate.net |
| Isoxazole | Alkyne | N-O bond as internal oxidant thieme-connect.com |
| Benzhydroxamic acid | Alkyne | N-O bond facilitates C-N bond formation researchgate.net |
Emerging and Specialized Synthetic Techniques
Beyond the more established methods, several innovative techniques are being explored for the synthesis of this compound and its analogs, offering advantages such as improved efficiency, sustainability, and access to novel chemical space.
Sonochemical Synthesis Conditions
Ultrasound-assisted synthesis has gained traction as a green chemistry approach that can accelerate reaction rates, improve yields, and reduce the need for harsh conditions. benthamdirect.comdntb.gov.uamdpi.com The application of ultrasonic waves promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. benthamdirect.comdntb.gov.ua This technique has been applied to the synthesis of various nitrogen-containing heterocycles. benthamdirect.comdntb.gov.uamdpi.comsioc-journal.cnccspublishing.org.cn While specific examples for this compound are not detailed in the provided context, the general applicability of sonochemistry to the synthesis of heterocyclic compounds suggests its potential in this area. benthamdirect.comdntb.gov.uamdpi.com For instance, ultrasound has been used to facilitate multicomponent reactions and the synthesis of bioactive heterocycles, often with reduced reaction times and increased product purity. benthamdirect.comdntb.gov.ua
Electrophilic Cyclization Reactions with Isocyanates
Electrophilic cyclization reactions provide a direct route to isoquinoline derivatives. One such method involves the reaction of o-alkynylbenzaldoximes with isocyanates in the presence of a silver catalyst, such as silver triflate (AgOTf). sci-hub.runih.gov This reaction proceeds through a [3+2] cycloaddition followed by a rearrangement to furnish 1-aminoisoquinolines in good yields. sci-hub.runih.gov Isocyanates, being readily available, serve as effective electrophilic partners in this transformation. sci-hub.runih.gov The reactivity of the isocyanate can be influenced by its substituents, with electron-withdrawing groups sometimes leading to lower yields. sci-hub.ru This methodology highlights the utility of isocyanates as versatile building blocks in the synthesis of complex nitrogen heterocycles. rsc.orgresearchgate.netrsc.orgacs.orgchinesechemsoc.org
Table 4: Electrophilic Cyclization for 1-Amino-isoquinolines
| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |
| o-Alkynylbenzaldoxime | Isocyanate | AgOTf | [3+2] cycloaddition/rearrangement sci-hub.runih.gov |
Photochemical Continuous-Flow Methods
Photochemical reactions, particularly when combined with continuous-flow technology, offer a powerful and scalable platform for organic synthesis. mdpi.comacs.orgflowphotochem.eu Flow chemistry provides superior control over reaction parameters, such as light exposure and temperature, leading to improved reproducibility and safety. mdpi.comnih.govacs.org This approach has been successfully used for the synthesis of various heterocyclic scaffolds. mdpi.comacs.orgnih.govacs.orgsemanticscholar.org Photochemical methods can enable unique transformations, such as cycloadditions, rearrangements, and C-H functionalizations. mdpi.com The use of high-power LEDs and the ability to "telescope" multiple reaction steps without intermediate purification make continuous-flow photochemistry an attractive and green alternative to traditional batch processes for synthesizing complex molecules, including quinolines and isoindolinones. semanticscholar.orgvapourtec.comresearchgate.netresearchgate.net
Optimization and Process Efficiency in this compound Synthesis
Achieving an efficient synthesis for this compound and its analogs hinges on the careful optimization of multiple reaction variables. The primary goals of optimization are to maximize product yield, ensure high purity by minimizing side-product formation, and develop a process that is both cost-effective and scalable.
The choice of solvent and the precise control of reaction temperature are fundamental to the efficiency of synthetic transformations. The solvent not only dissolves reactants but can also significantly influence reaction rates and selectivity. In catalytic reactions, different solvents can impact product yields. For instance, studies on Knoevenagel reactions catalyzed by coordination polymers have shown that solvents like methanol (B129727), chloroform, acetonitrile, water, and ethanol can produce significantly different yields, with methanol proving to be superior in that specific case. nih.gov
Temperature is another critical parameter. Increasing the reaction temperature can substantially increase the yield of amide synthesis, even in the absence of a catalyst or base. researchgate.net For example, one study demonstrated that raising the temperature from ambient to 150°C increased the product yield more than tenfold. researchgate.net Further optimization showed that a quantitative yield could be achieved at 130°C when a suitable base was used. researchgate.net The development of solvent-free methodologies is also a growing area of interest, aiming to create more environmentally friendly and efficient protocols. researchgate.net In some modern approaches, deep eutectic solvents (DESs) are being explored as green reaction media, with optimization of temperature (e.g., 60°C to 80°C) being key to achieving high yields for various amines. mdpi.com
The following table, based on principles of solvent screening in catalysis, illustrates how solvent choice can affect reaction outcomes. nih.gov
| Solvent | Relative Polarity | Typical Product Yield (%) | Notes |
| Methanol | 0.762 | >99% | Often provides the highest conversion rates in polar-transition-state reactions. nih.gov |
| Ethanol | 0.654 | 98% | Slightly lower yield compared to methanol. nih.gov |
| Acetonitrile | 0.460 | 95% | A common aprotic polar solvent, effective but may be less optimal than alcohols. nih.gov |
| Chloroform | 0.259 | 66% | Lower polarity can significantly reduce yield in reactions favoring polar media. nih.gov |
| Water | 1.000 | 85% | A green solvent, but its high polarity and potential for side reactions can limit yield. nih.gov |
This table is illustrative and based on general findings in catalytic reactions; specific yields for this compound synthesis would require dedicated experimentation.
For many syntheses involving the formation of carbon-nitrogen bonds, such as those used to produce aminoisoquinolines, transition-metal catalysis is essential. Palladium-catalyzed amination (Buchwald-Hartwig reaction) is a common method where the choice of catalyst and, more specifically, the ligand bound to the metal center is paramount for success.
The ligand stabilizes the metal catalyst and plays a crucial role in the catalytic cycle. The screening of various ligands is a standard optimization procedure. For the amination of related chloroquinolines, ligands such as BINAP were found to be effective in many cases. researchgate.net However, for more sterically hindered amines, BINAP's effectiveness can diminish, necessitating a switch to different ligands like DavePhos to achieve high yields of the desired product. researchgate.net The development of specialized ligands can also prevent the formation of unreactive complexes between the amine substrate and the palladium catalyst, a common hurdle in such reactions. nih.gov
Modern catalyst development often employs computational tools and high-throughput screening to move beyond predefined ligand libraries. chemrxiv.orgpeerj.com These in silico approaches can predict the effectiveness of novel catalyst structures, accelerating the discovery of more efficient and selective catalysts for specific transformations. chemrxiv.org
The table below conceptualizes the results of a typical ligand screening process for a palladium-catalyzed amination reaction, based on principles described in the literature. researchgate.net
| Ligand | Type | Steric Bulk | Typical Yield (%) | Suitability |
| BINAP | Bidentate Phosphine | Moderate | 60-80% | Effective for less hindered substrates. researchgate.net |
| DavePhos | Monodentate Phosphine | High | >90% | Superior for sterically demanding couplings. researchgate.net |
| XPhos | Monodentate Phosphine | High | >95% | Often shows high reactivity and stability. |
| CarboxPyridone | Bidentate N,O-Ligand | Moderate | >85% | Designed to prevent catalyst inhibition by the amine substrate. nih.gov |
This table is a conceptual representation. Actual performance depends on the specific reactants and conditions.
Considerations for Industrial Scale Production
Transitioning the synthesis of a compound like this compound from the laboratory bench to industrial-scale production introduces a new set of challenges and optimization criteria. The primary goals shift towards cost-efficiency, safety, environmental impact, and process robustness.
Key considerations for industrial production include:
Process Type: While laboratory syntheses are often performed in batches, industrial production may utilize continuous flow reactors. These systems can offer superior heat and mass transfer, leading to better control, higher consistency, and improved safety.
Raw Material Sourcing and Cost: The cost and availability of starting materials are critical. An efficient industrial route often relies on the optimization of multi-step syntheses from readily available precursors. scispace.com
Catalyst and Solvent Recycling: To minimize costs and environmental impact, industrial processes often incorporate steps for catalyst and solvent recovery. For example, metal catalysts can be recovered through filtration and reused, while solvents can be purified by distillation and recycled back into the process.
Purity and Regulatory Compliance: For pharmaceutical intermediates, achieving very high purity is non-negotiable. Industrial methods must consistently produce the final compound at purities often exceeding 99.5%, as verified by methods like High-Performance Liquid Chromatography (HPLC). google.com The process must adhere to Good Manufacturing Practices (GMP). chemicalbook.com
Waste Management: The environmental impact of the synthesis is a major factor. The process is designed to minimize waste streams, and any byproducts must be treated or disposed of in an environmentally responsible manner.
The following table summarizes the key differences in focus between laboratory and industrial synthesis.
| Feature | Laboratory Scale | Industrial Scale |
| Primary Goal | Proof of Concept, Novelty | Cost, Efficiency, Safety, Purity |
| Equipment | Glassware, Batch Reactors | Continuous Flow Reactors, Large-scale Vessels |
| Purity Requirement | Sufficient for characterization | High and consistent (>99.5%), meets regulatory standards. google.com |
| Reagent Use | Often used in excess | Stoichiometrically controlled, recycling is critical. |
| Process Control | Manual or semi-automated | Highly automated for consistency and safety. |
| Documentation | Lab notebook | Rigorous batch records, GMP compliance. chemicalbook.com |
Chemical Reactivity and Transformation Pathways of 5 Chloroisoquinolin 1 Amine
The unique arrangement of functional groups in 5-Chloroisoquinolin-1-amine governs its chemical behavior. The molecule possesses a nucleophilic primary amine, a pyridine (B92270) ring nitrogen that can be protonated or oxidized, and a chlorine-substituted benzene (B151609) ring. This combination allows for a variety of chemical transformations at different sites within the molecule.
Nucleophilic Substitution Reactions of the Halogen Moiety
The chlorine atom at the 5-position of the isoquinoline (B145761) ring is part of an aromatic system and is generally unreactive towards simple nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the benzene ring. However, its reactivity can be enhanced, and substitution can be achieved under specific conditions, typically involving transition-metal catalysis.
Detailed research findings indicate that chloro-substituted isoquinolines are versatile precursors in cross-coupling reactions. While data specifically for the 5-chloro-1-amino isomer is limited, analogous reactions on other chloroisoquinolines suggest that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are viable pathways for replacing the chlorine atom. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted isoquinoline derivatives. For instance, the Buchwald-Hartwig amination would allow for the introduction of various primary or secondary amines at the C-5 position. acs.org Similarly, the Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling with boronic acids. uwindsor.ca
Table 1: Potential Nucleophilic Substitution and Cross-Coupling Reactions
| Reaction Type | Reagent/Catalyst System | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Arylisoquinolin-1-amine |
| Buchwald-Hartwig Amination | A secondary amine (e.g., Morpholine), Pd catalyst, Ligand | 5-(Morpholino)isoquinolin-1-amine |
| Stille Coupling | Organostannane (e.g., Vinyltributyltin), Pd catalyst | 5-Vinylisoquinolin-1-amine |
Reactivity of the Amine Functionality
The primary amine group at the C-1 position is a key reactive site. Its nucleophilicity allows it to participate in a range of chemical transformations characteristic of primary amines. msu.edu
The nitrogen atoms in this compound, both in the amine group and the isoquinoline ring, can be oxidized. Oxidation of tertiary amines with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) typically yields amine N-oxides. libretexts.orgwikipedia.org For primary amines, oxidation can lead to various products, including nitroso or nitro compounds, depending on the reaction conditions.
A significant challenge in the oxidation of molecules containing multiple nitrogen sites, such as this compound, is achieving selectivity. nih.gov The pyridine nitrogen of the isoquinoline ring can also be oxidized to form a heteroaromatic N-oxide. Research on selective N-oxidation of amine-containing heterocycles demonstrates that selectivity can be controlled by modulating the reaction's pH. nih.gov By using a Brønsted acid, the more basic aliphatic amine can be protonated in situ, rendering it less nucleophilic and directing the oxidant to attack the less basic heteroaromatic nitrogen. nih.gov Conversely, under different conditions, oxidation at the C-1 amine could be favored.
The term "reduction of an amine" is chemically imprecise, as the amine functionality is already in a low oxidation state. This section likely refers to the reduction of the isoquinoline ring system itself. The aromatic rings of isoquinoline can be reduced under catalytic hydrogenation conditions. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas can lead to the saturation of the pyridine ring, the benzene ring, or both. The reduction of the pyridine portion would yield a 5-chloro-1,2,3,4-tetrahydroisoquinolin-1-amine. The specific product depends on the catalyst, solvent, and reaction conditions chosen.
It is also pertinent to mention that the synthesis of aminoisoquinolines often involves the reduction of a nitro group. For example, the reduction of a 5-nitroisoquinolin-1-one to a 5-aminoisoquinolin-1-one is a key synthetic step, often achieved with reagents like hydrazine (B178648) and Raney nickel or through catalytic hydrogenation. scispace.com
Primary amines readily react with aldehydes and ketones in mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orgambeed.com Therefore, this compound is expected to form imines when reacted with various carbonyl compounds. chemistrysteps.com
Enamines, which contain a C=C-N linkage, are typically formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.orgmasterorganicchemistry.com As this compound is a primary amine, it will preferentially form the more thermodynamically stable imine. chemistrysteps.com
Table 2: Representative Imine Formation Reactions
| Carbonyl Reactant | Product |
|---|---|
| Benzaldehyde | N-(5-chloroisoquinolin-1-yl)-1-phenylmethanimine |
| Acetone | N-(5-chloroisoquinolin-1-yl)propan-2-imine |
Halogen-Directed Reactivity and Cross-Coupling Facilitation
The chlorine atom at C-5 significantly influences the electronic properties of the benzene portion of the isoquinoline ring, thereby directing the course of certain reactions and enabling others, such as cross-coupling.
Electrophilic aromatic substitution (EAS) reactions on the isoquinoline nucleus generally occur on the more electron-rich benzene ring (positions 5, 6, 7, and 8), as the pyridine ring is deactivated by the electron-withdrawing ring nitrogen. masterorganicchemistry.com In this compound, the C-5 position is already substituted.
The reactivity and regioselectivity of further EAS reactions are governed by the combined electronic effects of the existing substituents. The chlorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, which makes EAS slower compared to unsubstituted benzene. askfilo.com However, through resonance, the chlorine atom's lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. askfilo.comdoubtnut.com For the C-5 chlorine, the ortho positions are C-4 and C-6, and the para position is C-8. Since C-4 is on the deactivated pyridine ring, the directing effect will primarily be towards C-6 and C-8.
Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence of C-5 Chlorine | Influence of C-1 Amine | Predicted Reactivity |
|---|---|---|---|
| 6 | Ortho, Activating (Resonance) | Transmitted Activation | Favorable site for substitution |
| 7 | Meta | Transmitted Activation | Less favorable site |
| 8 | Para, Activating (Resonance) | Transmitted Activation | Favorable site for substitution |
Utility in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron compound. This compound, with its halogen substituent, is a suitable substrate for such cross-coupling reactions. uwindsor.carsc.org
The reactivity of the chlorine atom at the C5 position allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of a diverse range of 5-arylisoquinolin-1-amines. These products are of significant interest as they form the core structure of many biologically active molecules and functional materials. uwindsor.ca The reaction is typically catalyzed by a palladium complex, with the choice of ligands and reaction conditions being crucial for achieving high yields and selectivity. snnu.edu.cnchemrxiv.org
Research has shown that the electronic properties of the isoquinoline ring system, influenced by the amino group at C1, can affect the efficiency of the Suzuki-Miyaura coupling. The reaction conditions, including the palladium source, ligand, base, and solvent, must be carefully optimized to achieve the desired outcome.
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Phenylisoquinolin-1-amine | 85 |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 5-(4-Methoxyphenyl)isoquinolin-1-amine | 92 |
| This compound | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 5-(Thiophen-2-yl)isoquinolin-1-amine | 78 |
This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual yields may vary.
Dealkylative Diazotization Reactions
Diazotization is a fundamental process in organic chemistry where a primary aromatic amine is converted into a diazonium salt. iitk.ac.inbyjus.com These salts are highly versatile intermediates that can be transformed into a wide array of functional groups. scribd.comorganic-chemistry.orgmasterorganicchemistry.com In the context of this compound, the primary amino group at the C1 position is the reactive site for this transformation.
The process typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. iitk.ac.inbyjus.com The resulting 5-chloro-1-isoquinolinediazonium salt is a reactive intermediate.
A notable variation is the dealkylative diazotization, which would apply if the amine were secondary. However, for the primary amine this compound, the standard diazotization reaction proceeds. The resulting diazonium group is an excellent leaving group (as N₂) and can be substituted by various nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.com This allows for the introduction of groups such as halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others at the C1 position, further diversifying the synthetic utility of the 5-chloroisoquinoline (B14526) scaffold.
Table 2: Potential Products from Diazotization of this compound followed by Substitution
| Reagent for Substitution | Product |
| CuCl | 1,5-Dichloroisoquinoline |
| CuBr | 1-Bromo-5-chloroisoquinoline |
| KI | 5-Chloro-1-iodoisoquinoline |
| CuCN | 5-Chloroisoquinoline-1-carbonitrile |
| H₂O, heat | 5-Chloroisoquinolin-1-ol |
This table illustrates the potential synthetic outcomes based on established diazotization and Sandmeyer reactions.
C-H Functionalization and Carboannulation Processes
C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.comrsc.org This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. dmaiti.com
For this compound, the isoquinoline core presents several C-H bonds that could potentially be functionalized. The regioselectivity of such reactions is often directed by the inherent electronic properties of the heterocyclic system or by using directing groups. The amino group at C1 can act as a directing group, potentially facilitating C-H activation at adjacent positions.
Carboannulation processes, which involve the formation of a new carbocyclic ring, can also be envisioned starting from this compound. For instance, a C-H functionalization reaction at the C8 position followed by an intramolecular cyclization could lead to the construction of novel polycyclic aromatic systems. These complex scaffolds are of interest in materials science and medicinal chemistry.
Recent advancements have highlighted the use of transition metal catalysts, such as palladium, rhodium, and iridium, to effect these transformations with high selectivity. sigmaaldrich.comnih.gov The development of new ligands and reaction conditions continues to expand the scope of C-H functionalization and carboannulation, opening up new avenues for the derivatization of heterocycles like this compound. thieme-connect.de
Table 3: Potential C-H Functionalization Reactions of this compound
| Reaction Type | Reagent | Catalyst | Potential Product |
| C-H Arylation | Aryl Halide | Pd(OAc)₂ | 8-Aryl-5-chloroisoquinolin-1-amine |
| C-H Alkenylation | Alkene | [RhCp*Cl₂]₂ | 8-Alkenyl-5-chloroisoquinolin-1-amine |
| C-H Alkylation | Alkyl Halide | RuCl₂(p-cymene)₂ | 8-Alkyl-5-chloroisoquinolin-1-amine |
This table provides hypothetical examples of C-H functionalization based on known methodologies.
Derivatization Strategies and Analogue Synthesis for 5 Chloroisoquinolin 1 Amine Scaffolds
Introduction of Additional Halogen Substituents for Enhanced Reactivity
The introduction of additional halogen atoms to the 5-chloroisoquinolin-1-amine framework is a key strategy for modulating the electronic properties and reactivity of the molecule. The presence of multiple halogens can enhance the scaffold's utility in cross-coupling reactions and allow for stepwise, site-selective functionalization.
Research into the synthesis of substituted isoquinolines has shown that aminoisoquinolines can be valuable intermediates for further diversification, including halogenation. nih.govharvard.edu For instance, treatment of substituted aminoisoquinolines with reagents like iodine monochloride (ICl) can lead to the regioselective introduction of other halogens. nih.gov In one documented sequence involving a related 5-fluoro-3-amino-7-(trimethylsilyl)isoquinoline, treatment with iodine monochloride resulted in chlorination at the C4-position alongside the expected iododesilylation at C7. harvard.edu This demonstrates that under specific conditions, the isoquinoline (B145761) ring can be further halogenated, even in the presence of existing halogen substituents.
The resulting polyhalogenated isoquinolines exhibit enhanced reactivity. For example, dual halogenation can increase the electrophilic character of the ring, making it more susceptible to certain synthetic transformations. The varied reactivity of different carbon-halogen bonds (e.g., C-I vs. C-Cl) can then be exploited for selective cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the controlled introduction of new carbon-carbon bonds at specific positions.
Table 1: Halogenation Reagents and Potential Products
| Starting Material | Reagent | Potential Product | Purpose |
|---|---|---|---|
| This compound | N-Iodosuccinimide (NIS) | 5-Chloro-X-iodoisoquinolin-1-amine | Introduction of iodine for cross-coupling |
| This compound | N-Bromosuccinimide (NBS) | X-Bromo-5-chloroisoquinolin-1-amine | Introduction of bromine for varied reactivity |
Note: 'X' denotes unknown positions for halogenation in the absence of specific experimental data for this compound.
Functionalization at the Amine Group for Diverse Analogues
The primary amine at the C1 position is a key handle for derivatization, allowing for the synthesis of a wide array of analogues through reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. sigmaaldrich.comnih.gov
The conversion of the 1-amino group into a substituted urea (B33335) is a common and versatile functionalization strategy. This transformation is typically achieved by reacting the primary amine of this compound with an appropriate isocyanate (R-N=C=O). asianpubs.org This reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate, yielding an N,N'-disubstituted urea derivative. organic-chemistry.orggoogle.com
The choice of isocyanate allows for the introduction of a wide variety of substituents (aliphatic, aromatic, heterocyclic), enabling the generation of a large library of analogues. An alternative, two-step method involves reacting the amine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form an intermediate isocyanate in situ, which can then be reacted with another amine to form an unsymmetrical urea. organic-chemistry.org
Table 2: Synthesis of Potential Urea Derivatives
| Reactant 1 | Reactant 2 | Potential Product Name |
|---|---|---|
| This compound | Phenyl isocyanate | 1-(5-Chloroisoquinolin-1-yl)-3-phenylurea |
| This compound | Methyl isocyanate | 1-(5-Chloroisoquinolin-1-yl)-3-methylurea |
Alkylation of the 1-amino group introduces alkyl substituents, modifying the steric and electronic properties of the scaffold. Direct N-alkylation can be performed by reacting this compound with alkyl halides (e.g., alkyl bromides or iodides). libretexts.org The reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. libretexts.org A significant challenge in this method is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. libretexts.org Using an excess of the starting amine can favor the formation of the mono-alkylated product. rsc.org
For methylation, the Eschweiler-Clarke reaction is a well-established method that provides a reductive N-methylation pathway. researchgate.net This reaction typically involves treating the primary amine with formic acid and formaldehyde (B43269) (or its trimer, paraformaldehyde). It is an effective method for producing tertiary amines and generally avoids the formation of quaternary salts that can occur with methyl halides. researchgate.net
Table 3: Potential Products from N-Alkylation and N-Methylation
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Mono-alkylation | Ethyl bromide (1 eq.) | N-Ethyl-5-chloroisoquinolin-1-amine |
| Di-alkylation | Ethyl bromide (>2 eq.) | N,N-Diethyl-5-chloroisoquinolin-1-amine |
Regioselective Functionalization of the Isoquinoline Ring System
Beyond modifying the exocyclic amine, the isoquinoline ring itself can be functionalized. Achieving regioselectivity—the ability to introduce a substituent at a specific carbon atom—is crucial for targeted analogue design. The inherent electronic properties of the isoquinoline nucleus, influenced by the nitrogen atom and the existing chloro-substituent, direct the position of further substitution.
The C4 position of the isoquinoline ring is often susceptible to electrophilic attack, particularly when the ring is activated. As previously mentioned, studies on related aminoisoquinolines have shown that treatment with iodine monochloride can lead to chlorination specifically at the C4 position. nih.govharvard.edu This suggests a potential pathway for introducing a second chlorine atom onto the this compound core at a defined location.
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of heterocyclic systems like isoquinoline. mdpi.comacs.org These methods can direct the installation of alkyl or aryl groups at positions that are not accessible through classical electrophilic substitution reactions. rsc.orgthieme-connect.de For example, specific catalytic systems have been developed for the C4-functionalization of isoquinoline N-oxides. sci-hub.se While direct application to this compound would require specific investigation, these advanced strategies highlight the potential for precise, regioselective modification of the isoquinoline core.
Design and Synthesis of Polyhalogenated Isoquinolines
The deliberate design and synthesis of polyhalogenated isoquinolines are of significant interest for creating advanced intermediates. google.com These scaffolds, armed with multiple halogen atoms at distinct positions, serve as versatile platforms for complex molecule synthesis through sequential and selective cross-coupling reactions.
A synthetic strategy for creating a polyhalogenated isoquinoline has been demonstrated, starting from a 5-fluoro-3-amino-7-(trimethylsilyl)isoquinoline derivative. nih.govharvard.edu The synthetic sequence involved:
Initial Halogenation: Treatment with iodine monochloride (ICl) in dichloromethane, which concurrently induced chlorination at the C4 position and iodination at the C7 position (via iododesilylation). harvard.edu
Further Transformations: Subsequent steps, including diazotization of the amino group in the presence of bromide, led to the formation of the novel polyhalogenated product, 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. nih.govharvard.edu
This example illustrates a multi-step approach where different halogens are strategically installed onto the isoquinoline ring system. Applying a similar design philosophy to this compound could yield novel polyhalogenated structures, where each halogen could be selectively addressed in subsequent synthetic steps due to the differential reactivity of C-Cl, C-Br, and C-I bonds.
Computational and Theoretical Investigations of 5 Chloroisoquinolin 1 Amine
Molecular Modeling and Docking Studies for Target Interaction Analysis
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as 5-Chloroisoquinolin-1-amine, might interact with a biological target, typically a protein. These methods are instrumental in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The predicted binding affinities can be used to prioritize this compound and its derivatives for further experimental testing. Computational tools can also explore the impact of structural modifications on binding affinity, guiding the design of more potent and selective inhibitors. For example, replacing or modifying the chloro or amino group can significantly alter the interaction profile and, consequently, the biological activity.
Docking studies provide a detailed three-dimensional model of the ligand-protein complex, illustrating the specific binding mode of this compound within the target's binding pocket. This includes the precise orientation and conformation of the molecule upon binding. A crucial aspect of this analysis is the identification of hydrogen bonding networks. mdpi.comnih.gov The amine group of this compound can act as a hydrogen bond donor, while the nitrogen atom of the isoquinoline (B145761) ring can act as a hydrogen bond acceptor.
These hydrogen bonds are vital for stabilizing the ligand-protein complex and are often a key determinant of binding specificity. mdpi.comnih.govnih.gov For example, a docking simulation might show the amine group forming a hydrogen bond with the backbone carbonyl of a specific amino acid residue, while the isoquinoline nitrogen interacts with a donor group from another residue. The chlorine atom, while primarily contributing to hydrophobic interactions, can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. A detailed understanding of these interactions is critical for structure-based drug design, allowing for the rational optimization of the lead compound to enhance its potency and selectivity. nih.gov
Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical (QM) calculations are employed to investigate the electronic properties of this compound, providing a deeper understanding of its intrinsic reactivity and behavior. arxiv.org Methods like Density Functional Theory (DFT) are used to calculate various molecular properties. nih.gov
Key insights from QM calculations include:
Electron Distribution and Electrostatic Potential : These calculations reveal the electron density distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is crucial for predicting how the molecule will interact with its biological target and for understanding its reactivity in chemical synthesis.
Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy and shape of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack.
Spectroscopic Properties : QM methods can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure of the molecule.
These theoretical calculations provide a fundamental understanding of the molecule's properties, which complements experimental findings and guides further research. nih.govrsc.org
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with biological macromolecules over time. nih.govnih.gov Unlike static docking models, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process. mdpi.comchemrxiv.org
MD simulations can be used to:
Assess the Stability of the Ligand-Protein Complex : By simulating the complex over a period of nanoseconds or even microseconds, researchers can assess the stability of the predicted binding mode. mdpi.com If the ligand remains stably bound in its initial docked pose, it provides greater confidence in the docking result.
Explore Conformational Changes : Both the ligand and the protein can undergo conformational changes upon binding. nih.govnih.govplos.org MD simulations can capture these changes, providing insights into the induced-fit mechanism of binding.
Calculate Binding Free Energies : More advanced MD techniques, such as free energy perturbation or thermodynamic integration, can provide more accurate estimations of binding free energies compared to docking scores alone.
In Silico Evaluation of Pharmacokinetic-Relevant Methodologies
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.govsciensage.infomdpi.com
For this compound, computational models can predict:
Gastrointestinal Absorption : Predictions can be made about how well the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier Permeability : It can be determined whether the compound is likely to cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system.
Metabolic Stability : Models can predict the compound's susceptibility to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism.
Toxicity : Potential toxic liabilities can be flagged by computational models that have been trained on large datasets of known toxic compounds.
These predictions help to identify potential liabilities of this compound and guide its optimization to improve its drug-like properties. d-nb.info
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight ( g/mol ) | 178.62 | Favorable for oral bioavailability (Lipinski's Rule) |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability (Lipinski's Rule) |
| Polar Surface Area (Ų) | 38.9 | Good potential for cell permeability |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system side effects |
Note: The values in this table are illustrative and would be derived from specific in silico prediction software.
Theoretical Prediction of Regioselectivity in Synthetic Pathways
Computational chemistry can also be a powerful tool for predicting the outcome of chemical reactions, including the regioselectivity of synthetic pathways used to prepare this compound and its derivatives. beilstein-journals.orgnumberanalytics.com For example, in reactions involving the substitution of a leaving group on the isoquinoline ring, theoretical calculations can predict which position is more susceptible to nucleophilic attack.
By calculating the activation energies for different reaction pathways or by analyzing the distribution of the LUMO, chemists can predict the major regioisomer that will be formed. researchgate.netnih.gov This is particularly useful in complex syntheses where multiple reactive sites are present. For instance, in the synthesis of substituted 1-aminoisoquinolines, predicting the regioselectivity of amination on a di- or tri-substituted isoquinoline precursor can save significant experimental effort by focusing on the most promising reaction conditions. chemrxiv.org This predictive capability allows for more efficient and targeted synthetic strategies. beilstein-journals.orgnumberanalytics.com
Biological Activity and Mechanistic Studies of 5 Chloroisoquinolin 1 Amine and Its Derivatives
Investigations of Antimicrobial Potency (In Vitro)
Derivatives of quinoline and isoquinoline (B145761) have been a focal point in the quest for novel antimicrobial agents. The antimicrobial potential of chloro-substituted isoquinoline and quinoline derivatives has been evaluated against various pathogens.
One study investigated the in vitro activity of a novel synthetic antimicrobial compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, against Pseudomonas aeruginosa. The minimum inhibitory concentration required to inhibit more than 90% of bacterial growth (MIC90) was found to be in the range of 6.0 to 24.0 µg/mL in different media. internationalscholarsjournals.com This compound was also observed to down-regulate the expression of important virulence factors in P. aeruginosa, including PQS, elastase, and pyocyanin. internationalscholarsjournals.com
In another study, a series of differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their bactericidal and fungicidal activities. Among the tested compounds, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate, demonstrated the most significant antifungal activity. nih.gov
Furthermore, the antituberculosis activity of cloxyquin (5-chloroquinolin-8-ol), a related chloro-quinoline derivative, was studied against standard and clinical isolates of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for cloxyquin ranged from 0.062 to 0.25 μg/ml, with MIC50 and MIC90 values of 0.125 and 0.25 μg/ml, respectively, indicating potent antituberculosis activity.
In Vitro Antimicrobial Activity of Chloro-quinoline and Isoquinoline Derivatives
| Compound | Microorganism | Activity (MIC) |
|---|---|---|
| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa (ATCC27853) | 6.0 - 24.0 µg/mL (MIC90) |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (9 standard strains) | 0.125 - 0.25 µg/mL |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (150 clinical isolates) | 0.062 - 0.25 µg/mL |
Anticancer Activity Research (In Vitro)
The anticancer potential of isoquinoline and quinoline derivatives has been extensively explored, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.
A series of new amide derivatives of 7-chloro-4-anilino-quinoline were synthesized and evaluated for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. One of the compounds exhibited potent cytotoxic activity against HepG2 and MCF-7 cell lines with IC50 values of 2.09 and 4.63 µg/mL, respectively. asianpubs.org Another derivative showed significant cytotoxic activity against all three cell lines with IC50 values ranging from 5 to 10 µg/mL. asianpubs.org
In a study focused on aminoisoquinolinequinones, a 7-amino-6-bromoisoquinoline-5,8-quinone derivative was identified as a highly promising anticancer agent, with IC50 values in the range of 0.21−0.49 μM against AGS gastric adenocarcinoma, SK-MES-1 lung, and J82 bladder carcinoma cells. nih.gov Furthermore, 4-aminoquinoline derivatives have also been investigated, with N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerging as a particularly active compound against MDA-MB-468 breast cancer cells. nih.gov
In Vitro Anticancer Activity of Chloro-quinoline and Isoquinoline Derivatives
| Compound/Derivative Series | Cell Line | Activity (IC50) |
|---|---|---|
| 7-chloro-4-anilino-quinoline amide derivative | HepG2 (Hepatocellular Carcinoma) | 2.09 µg/mL |
| 7-chloro-4-anilino-quinoline amide derivative | MCF-7 (Breast Cancer) | 4.63 µg/mL |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS (Gastric Adenocarcinoma) | 0.21−0.49 μM |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | SK-MES-1 (Lung Cancer) | 0.21−0.49 μM |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | J82 (Bladder Carcinoma) | 0.21−0.49 μM |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Significant Activity |
Mechanisms of Cellular Pathway Modulation (e.g., NF-κB down-regulation)
The anticancer effects of isoquinoline derivatives are often linked to their ability to modulate key cellular signaling pathways. One such pathway is the nuclear factor-kappa B (NF-κB) pathway, which is constitutively active in many cancers and plays a crucial role in inflammation, cell survival, and proliferation.
Research on isoquinoline-1-carboxamide derivatives has shown their potential to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by suppressing the mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway. These compounds were found to abate the LPS-induced nuclear translocation of NF-κB through the inhibition of IκB phosphorylation. This demonstrates the potential of the isoquinoline scaffold to interfere with pro-inflammatory and pro-cancerous signaling cascades.
Anti-Angiogenic and Anti-Metastatic Activities (In Vitro)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several isoquinoline derivatives have been investigated for their ability to inhibit angiogenesis.
A study on tetrahydroisoquinoline (THIQ) derivatives identified a compound bearing a chloro group at the 4-position of a phenyl ring (GM-3-18) that exhibited significant KRas inhibition against various colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM. nih.gov Another THIQ derivative, GM-3-121, showed potent anti-angiogenic activity with an IC50 of 1.72 µM. nih.gov Synthetic phosphoethanolamine has also been shown to inhibit endothelial cell proliferation, migration, and tube formation in vitro, key steps in angiogenesis. nih.gov Furthermore, this compound was found to potently inhibit lung metastasis in a renal carcinoma model. nih.gov
In Vitro Anti-Angiogenic Activity of Isoquinoline Derivatives
| Compound | Assay/Target | Activity (IC50) |
|---|---|---|
| Tetrahydroisoquinoline derivative (GM-3-18) | KRas Inhibition (HCT116 Colon Cancer) | 0.9 - 10.7 µM |
| Tetrahydroisoquinoline derivative (GM-3-121) | Anti-Angiogenesis | 1.72 µM |
Radiosensitization in Cellular Models
Enzyme and Receptor Interaction Profiling
The biological activities of 5-Chloroisoquinolin-1-amine and its derivatives can often be attributed to their interactions with specific enzymes and receptors. Understanding these interactions is crucial for elucidating their mechanisms of action.
Poly(ADP-Ribose) Polymerase (PARP) Inhibition Mechanisms (based on 5-Aminoisoquinolin-1-one analog)
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways.
The compound 5-aminoisoquinoline (B16527) (5-AIQ), an analog of this compound, is a known and potent inhibitor of PARP-1. PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.
The mechanism of PARP inhibition leads to the "trapping" of PARP enzymes on DNA at the sites of single-strand breaks. This PARP-DNA complex is highly cytotoxic as it can stall and collapse replication forks, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and cell death.
Kinase Inhibition Studies and Positional Isomerism Effects
The position of substituents on the isoquinoline ring has a profound impact on kinase inhibitory activity. Research on isoquinoline sulfonamides has shown that substituents at the 5- and 8-positions are particularly important for determining kinase selectivity. pnas.orgnih.gov For example, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide is a selective inhibitor of casein kinase-1. nih.gov
In the case of this compound, the chlorine atom at the 5-position is a key determinant of its biological activity. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the isoquinoline ring system, which in turn can affect its binding affinity to the target kinase. Furthermore, the steric bulk and hydrophobic nature of the chlorine atom can dictate how the molecule orients itself within the ATP-binding pocket.
Positional isomerism, such as moving the chlorine atom to other positions on the ring (e.g., 6-, 7-, or 8-position), would be expected to significantly alter the kinase inhibition profile. Each positional isomer would present a different interaction surface to the kinase active site, potentially leading to changes in potency and selectivity. For instance, a chloro group at a different position might clash with certain residues or fail to make favorable hydrophobic contacts that are possible with the 5-chloro substitution.
Monoamine Oxidase (MAO) Activity Modulation
Studies on 5-phenoxy-8-aminoquinoline analogs have shown that these compounds can be potent inhibitors of both human MAO-A and MAO-B, with some analogs showing selectivity for MAO-B. The amine group at the 8-position in these analogs is crucial for their interaction with the MAO active site. Given the presence of an amino group on the isoquinoline core of this compound, it is plausible that this compound or its derivatives could also modulate MAO activity. Further investigation is required to determine the inhibitory potential and selectivity of this compound towards MAO isoforms.
Beta-Galactosidase Activity Modulation
There is currently no scientific literature available that describes the modulation of beta-galactosidase activity by this compound or its close derivatives. Beta-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. While some quinoline derivatives, such as 8-hydroxyquinoline-beta-D-galactoside, have been synthesized and evaluated as substrates for this enzyme, this does not provide information on the inhibitory or modulatory potential of this compound. nih.gov Therefore, the effect of this compound on beta-galactosidase activity remains an uninvestigated area.
Antiviral Properties (In Vitro)
The isoquinoline scaffold is present in a number of natural and synthetic compounds with demonstrated antiviral activity. mdpi.com For instance, some isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, showcasing their potential as antiviral agents. nih.gov These compounds were found to suppress the viral RNA replication step. nih.gov
While direct in vitro antiviral studies of this compound are not extensively documented, the known antiviral properties of related isoquinoline alkaloids provide a rationale for investigating its potential in this area. mdpi.com The mechanism of antiviral action for isoquinoline derivatives can vary, from inhibiting viral entry and replication to modulating host-cell pathways that the virus relies on for its life cycle. Given the structural similarities to other antivirally active isoquinolines, it is conceivable that this compound could exhibit activity against various viruses. However, dedicated in vitro studies are necessary to confirm and characterize any such antiviral properties.
Structure-Activity Relationship (SAR) Studies on Isoquinoline Derivatives
The structure-activity relationship (SAR) of isoquinoline derivatives is a rich area of study, particularly in the context of kinase inhibition. The following general principles have been established:
The Isoquinoline Core : The planar aromatic system is crucial for stacking interactions and forming hydrogen bonds within the ATP-binding pocket of kinases. pnas.orgnih.gov
Substituents on the Ring :
Position 1 : The amino group in this compound is a key feature. Modifications to this group can significantly impact potency and selectivity. For example, acylation of the amino group in related isoquinolinones has been shown to influence isoform selectivity. nih.gov
Position 5 : The chloro group contributes to hydrophobic interactions. Replacing it with other halogens or with alkyl or alkoxy groups of varying sizes would likely alter the binding affinity and selectivity profile. nih.gov
Other Positions : Substitutions at other positions can be used to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, and to explore additional interactions with the target protein.
The table below summarizes the general SAR trends for isoquinoline-based kinase inhibitors.
| Position of Substitution | Type of Substituent | General Effect on Activity |
| 1 | Amino, Substituted Amino | Can act as a key hydrogen bond donor; modifications can modulate potency and selectivity. |
| 5 | Halogen (e.g., Chloro) | Enhances hydrophobic interactions; influences orientation in the binding pocket. |
| 8 | Sulfonamide | Can provide additional hydrogen bonding interactions and improve selectivity. nih.gov |
These SAR insights provide a roadmap for the rational design of novel derivatives of this compound with improved biological activity and selectivity for various therapeutic targets.
Influence of Substituent Position and Nature on Biological Activity
The biological activity of isoquinoline derivatives is profoundly influenced by the position and chemical nature of their substituents. Structure-activity relationship (SAR) studies on various isoquinoline-based compounds have consistently demonstrated that minor structural modifications can lead to significant changes in potency and selectivity.
For instance, in the context of anticancer activity, the substitution pattern on the isoquinoline ring is critical. Studies on isoquinolin-1-ones have shown that the nature of the substituent at the 3-position can dramatically impact cytotoxicity against human cancer cell lines. For example, the introduction of a biphenyl group at this position has been found to yield potent anticancer agents. nih.gov This highlights the sensitivity of the biological response to the steric and electronic properties of the substituents.
Furthermore, research on 6-substituted isoquinolin-1-amine derivatives as Rho kinase (ROCK-I) inhibitors has provided valuable insights into the role of substituent placement. nih.gov The optimization of these inhibitors involved modifications at the 6-position, demonstrating that this site is a key modulator of activity. The removal of the basic aminoisoquinoline center in some analogs led to improved pharmacokinetic profiles while maintaining potent ROCK-I inhibition. nih.gov This underscores the intricate balance between maintaining desired bioactivity and achieving favorable drug-like properties through strategic substituent placement.
The nature of the substituent is equally as important as its position. In a series of quinoxaline-based antibacterial agents, the introduction of a primary or secondary amino group was found to greatly influence their antibacterial potency and spectrum. nih.gov This suggests that for amino-substituted heterocyclic compounds like this compound, the basicity and hydrogen bonding capacity of the amino group are likely crucial for their interaction with biological targets. Moreover, studies on 8-hydroxyquinoline derivatives have indicated that electron-withdrawing groups, such as a chloro substituent, can enhance antimicrobial activity.
Table 1: Influence of Substituent Position on the Biological Activity of Isoquinoline Derivatives (Illustrative Examples from Related Scaffolds)
| Scaffold | Position of Substitution | Nature of Substituent | Biological Activity | Reference |
| Isoquinolin-1-one | 3 | Biphenyl | Anticancer | nih.gov |
| Isoquinolin-1-amine | 6 | Various | ROCK-I Inhibition | nih.gov |
| Indeno[1,2-c]isoquinoline | 5 | Amino groups | Topoisomerase I Inhibition | nih.gov |
| Quinoxaline | 2 | Primary/Secondary Amine | Antibacterial | nih.gov |
This table provides illustrative examples from closely related isoquinoline and quinoxaline scaffolds to highlight the importance of substituent position, in the absence of extensive direct data for this compound.
Defining Key Structural Motifs for Biological Potency
The identification of key structural motifs, or pharmacophores, is essential for understanding the molecular basis of a compound's biological activity and for the rational design of more potent and selective analogs. For this compound and its derivatives, the core isoquinoline ring system, the 1-amino group, and the 5-chloro substituent constitute the fundamental pharmacophoric features.
The isoquinoline core provides a rigid scaffold that appropriately positions the key interacting groups in three-dimensional space for optimal binding to a biological target. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in a protein's active site.
The 1-amino group is a critical feature, likely serving as a key hydrogen bond donor and/or acceptor. In many enzyme-inhibitor and receptor-ligand interactions, amino groups form crucial hydrogen bonds that anchor the molecule in the binding pocket and contribute significantly to the binding affinity. For example, in the design of kinase inhibitors, amino-substituted heterocycles are frequently employed to interact with the hinge region of the kinase domain. The basicity of this amino group can also be important for forming salt bridges with acidic residues.
Studies on related heterocyclic scaffolds further illuminate the importance of these motifs. For instance, in a series of thieno[3,2-c]isoquinoline anticancer agents, SAR studies identified key pharmacophores that were crucial for their activity, which included the core heterocyclic system and specific substituent patterns that led to microtubule disruption. nih.gov Similarly, for imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck), the core heterocycle and a specific disubstituted aniline group were found to be essential for potent inhibition. nih.gov
Table 2: Key Structural Motifs and Their Potential Roles in the Biological Potency of this compound Derivatives
| Structural Motif | Potential Role in Biological Activity |
| Isoquinoline Core | Provides a rigid scaffold for optimal orientation of functional groups. Potential for π-π stacking interactions. |
| 1-Amino Group | Key hydrogen bond donor/acceptor. Potential for forming salt bridges. Crucial for anchoring in the binding site. |
| 5-Chloro Substituent | Modulates electronic properties of the ring system. Occupies hydrophobic pockets in the target's binding site. Potential for halogen bonding. |
Applications of 5 Chloroisoquinolin 1 Amine in Advanced Chemical Fields
Role as a Fundamental Building Block in Organic Synthesis
5-Chloroisoquinolin-1-amine serves as a crucial starting material and intermediate in the synthesis of more complex molecules, leveraging the reactivity of its functional groups to construct diverse chemical architectures.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a halogenated aromatic ring, makes it an attractive precursor for the synthesis of fused heterocyclic systems. The amino group can participate in cyclization reactions with various electrophiles to form new rings fused to the isoquinoline (B145761) core. For instance, reactions with α,β-unsaturated ketones can lead to the formation of pyrazolo[5,1-a]isoquinoline derivatives. While specific examples detailing the use of this compound in the construction of such complex systems are not extensively documented in publicly available literature, the general reactivity patterns of aminoisoquinolines suggest its potential in creating novel polycyclic scaffolds. The chlorine atom can be functionalized through various cross-coupling reactions, further expanding the accessible molecular diversity.
A general strategy for the synthesis of related fused pyrazole (B372694) systems involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones, followed by oxidation, to yield 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov This highlights a potential pathway where this compound could be transformed into a suitable precursor for such cycloaddition reactions.
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound is recognized as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. pharmanoble.com Its role as a building block allows for the introduction of the substituted isoquinoline motif into larger molecules, which can then be screened for various biological activities.
Chemical suppliers often categorize this compound and its analogs as intermediates for drug discovery. chemicalbook.combldpharm.com This classification underscores its importance in the early stages of pharmaceutical development, where the generation of compound libraries with diverse structures is crucial for identifying new therapeutic leads. The presence of the chlorine atom offers a site for modification through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.
While specific blockbuster drugs or widely used agrochemicals directly derived from this compound are not prominently disclosed in the public domain, its availability and versatile reactivity position it as a valuable tool for researchers in these industries. The development of new agrochemicals often involves the synthesis and screening of novel heterocyclic compounds, and chloro-substituted N-heterocycles are common features in many active ingredients. researchgate.netnih.gov
Table 1: Selected Reactions for the Functionalization of the Isoquinoline Core
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Nucleophilic Aromatic Substitution | NaOMe, DMSO, 100 °C (on 3-chloroisoquinoline) | Methoxyisoquinoline | Modification of electronic properties |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base (on chloro-substituted isoquinolines) | Aryl- or alkyl-aminoisoquinoline | Introduction of diverse amine substituents |
| Suzuki Coupling | Pd catalyst, boronic acid, base (on chloro-substituted isoquinolines) | Aryl- or heteroaryl-isoquinoline | Construction of biaryl systems |
Catalytic Applications of this compound Derivatives
The development of novel catalysts is a cornerstone of modern chemical synthesis. While direct catalytic applications of this compound are not reported, its derivatives hold potential in the field of organocatalysis.
Chiral amines are widely employed as organocatalysts to promote a variety of enantioselective transformations. nih.govmdpi.com The general principle involves the formation of a transient chiral intermediate, such as an enamine or iminium ion, which then reacts stereoselectively with a substrate. Given that this compound possesses a primary amine, it could, in principle, be derivatized to create chiral ligands or organocatalysts.
For instance, the amine functionality could be functionalized with a chiral auxiliary, or the isoquinoline backbone could be modified to introduce chirality. Such chiral derivatives could then be investigated as catalysts in reactions like Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. However, there is currently a lack of specific research in the scientific literature detailing the synthesis and application of organocatalysts derived from this compound for enantioselective processes. The development of such catalysts remains an area for future exploration.
Research on other chiral amino-quinoline derivatives has shown their utility as ligands in metal-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, highlighting the potential of this class of compounds in asymmetric synthesis. mdpi.com
Material Science Applications of Isoquinoline Scaffolds
The aromatic and planar nature of the isoquinoline ring system imparts properties that are of interest in the field of material science, particularly in the construction of supramolecular assemblies.
π-π stacking is a non-covalent interaction between aromatic rings that plays a crucial role in the self-assembly of molecules to form ordered supramolecular structures. nih.gov The electron-rich π-system of the isoquinoline scaffold in this compound can participate in such interactions. These stacking interactions can influence the packing of molecules in the solid state and can be exploited in the design of new materials with specific electronic or photophysical properties.
Incorporation into Organic Electronics (e.g., OLEDs, OFETs, OPVs)
The rigid, aromatic structure of the isoquinoline core makes it a promising component for organic electronic materials, which require stable and efficient charge transport. researchgate.netnih.gov Derivatives of isoquinoline have been investigated for their roles in various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been successfully incorporated into the emissive layers of OLEDs. researchgate.netmdpi.com For instance, iridium(III) complexes featuring isoquinoline-based ligands have been synthesized and shown to exhibit strong phosphorescence, a key property for high-efficiency OLEDs. researchgate.net These materials can be solution-processed, which is advantageous for large-area and low-cost manufacturing. researchgate.net The electroluminescence color can be tuned by modifying the substituents on the isoquinoline ring, with some complexes achieving deep-blue or orange emission. researchgate.net Quinoline derivatives, close structural isomers of isoquinolines, are also well-known for their use in OLEDs, with compounds like Tris-(8-hydroxyquinolinato) aluminum (Alq3) being a classic example of a stable and efficient electron-transporting and emissive material. researchgate.netwisdomlib.org
| Emitting Material | Device Structure | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color |
| Iridium(III) Complex with 1-(6-methoxynaphthalen-2-yl)isoquinoline ligand | Solution-processed OLED | 32,000 | 27.5 | 10 | Orange researchgate.net |
| Tris-(8-hydroxyquinolinato) aluminum (Alq3) | Various | Not specified | Not specified | Not specified | Green wisdomlib.org |
| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH3:PVK) | Spin-coated OLED | 2244 | 1.24 | Not specified | Yellow semanticscholar.org |
Organic Field-Effect Transistors (OFETs): Organic semiconductors are the core components of OFETs, and materials that can form well-ordered structures to facilitate charge transport are highly desirable. nih.gov While specific use of this compound in OFETs is not reported, the condensed heterocyclic nature of the isoquinoline ring system is a feature found in some high-performance organic semiconductors. nih.gov The ability to form π–π stacking structures is crucial for efficient charge mobility, and the rigid structure of isoquinoline could promote such interactions. nih.gov Research has shown that introducing heteroatoms like nitrogen into aromatic systems can influence the frontier orbital energies (HOMO and LUMO), which is a key strategy for designing both p-type and n-type organic semiconductors. nih.gov
Organic Photovoltaics (OPVs): In the realm of solar energy, isoquinoline derivatives have been utilized in dye-sensitized solar cells (DSSCs), a type of OPV. rsc.org In these devices, an organic dye absorbs light and injects an electron into a semiconductor. Isoquinoline cations have been employed as electron acceptors in the molecular structure of these dyes. rsc.org The modification of the isoquinoline structure allows for the tuning of the dye's absorption spectrum and electrochemical properties to optimize solar cell performance. rsc.orgrsc.org For example, DSSCs sensitized with certain isoquinoline cationic organic dyes have achieved power conversion efficiencies comparable to standard ruthenium-based dyes. rsc.org
| Dye Sensitizer | Solar Cell Type | Power Conversion Efficiency (%) | Short-circuit Current Density (Jsc) (mA/cm²) | Open-circuit Voltage (Voc) (mV) | Fill Factor (ff) (%) |
| JH304 (iso-quinoline cation) | DSSC | 7.3 | 14.4 | 684 | 74.4 rsc.org |
| N719 (Ruthenium complex) | DSSC | 7.9 | Not specified | Not specified | Not specified rsc.org |
Integration into Functional Materials Design
The term "functional materials" encompasses a wide range of materials designed to possess specific properties for a particular application. The isoquinoline scaffold is a valuable building block in this area due to its chemical versatility. amerigoscientific.comacs.org The nitrogen atom and the fused aromatic rings provide sites for various chemical modifications, allowing for the fine-tuning of the material's properties.
Dihydrothieno[2,3-c]isoquinoline derivatives, for instance, have been synthesized and investigated for their fluorescent properties. acs.org These materials exhibit luminescence, and their photophysical characteristics can be studied to understand their potential in applications such as optical sensors or light-emitting materials. acs.org The ability to design and synthesize isoquinoline derivatives with specific electronic and optical properties makes them attractive for the development of advanced functional materials. amerigoscientific.com
Potential as Components in Tissue Engineering Scaffolds
Tissue engineering aims to regenerate or repair damaged tissues using a combination of cells, growth factors, and scaffolds. Scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation. While there is no direct evidence in the reviewed literature of this compound or its derivatives being incorporated into tissue engineering scaffolds, the broader class of isoquinoline alkaloids exhibits a wide range of biological activities. amerigoscientific.comwisdomlib.orgnih.gov
Many naturally occurring and synthetic isoquinoline derivatives have been shown to possess antimicrobial, anti-inflammatory, and even anticancer properties. amerigoscientific.comwisdomlib.orgnih.gov In principle, incorporating molecules with such bioactivities into a scaffold could be beneficial. For example, an antimicrobial property could help prevent infections at the implant site, while anti-inflammatory characteristics could modulate the body's response to the implanted scaffold.
However, the primary considerations for scaffold materials are biocompatibility and biodegradability, meaning they should not elicit a toxic response and should degrade at a rate that matches the formation of new tissue. Any potential incorporation of a bioactive molecule like an isoquinoline derivative would require extensive investigation to ensure it does not compromise these essential properties and to understand its long-term effects on cell behavior and tissue development. The current research focus for isoquinoline derivatives is heavily geared towards their pharmacological applications as drugs rather than as components of biomaterials for tissue regeneration. nih.govwisdomlib.orgnih.gov
Future Research Directions and Outlook
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of isoquinoline (B145761) derivatives often involves methods that are not environmentally benign, relying on harsh reaction conditions, toxic solvents, and transition-metal catalysts. nih.govresearchgate.net A paramount direction for future research is the development of synthetic pathways for 5-Chloroisoquinolin-1-amine that align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous substances. chemistryjournals.net
Key areas of focus will include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Recyclable Catalytic Systems: Research into heterogeneous or magnetic catalysts, such as copper-based metal-organic frameworks (Cu-MOFs), could lead to processes where the catalyst can be easily recovered and reused, reducing costs and metal waste. nih.gov
Benign Solvent Systems: A shift from traditional organic solvents to greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical goal for sustainable chemical production. chemistryjournals.net
Photocatalysis and Metal-Free Reactions: Exploring light-driven reactions or metal-free cyclization methods can circumvent the need for expensive and potentially toxic heavy metal catalysts. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Feature | Traditional Synthetic Methods | Future Green Synthetic Routes |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Photons (light) |
| Catalysts | Homogeneous transition metals (e.g., Palladium) | Recyclable heterogeneous catalysts, Metal-free systems |
| Solvents | Volatile, toxic organic solvents (e.g., DMF, Toluene) | Water, PEG, Ionic Liquids |
| Atom Economy | Often involves multi-step processes with protecting groups | Atom-economical reactions (e.g., C-H activation), Domino reactions |
| Waste Profile | Higher generation of hazardous waste | Minimal waste, easier catalyst recovery |
Comprehensive Exploration of Undiscovered Reactivity and Transformation Pathways
While the primary amine and chloro-substituent on the this compound scaffold offer clear handles for chemical modification, its full reactive potential remains largely untapped. Future work should systematically explore novel transformations to generate diverse molecular architectures.
Potential avenues for investigation include:
Advanced Cross-Coupling Reactions: Beyond simple substitutions, employing modern cross-coupling methodologies like the intramolecular Heck reaction could enable the synthesis of complex polycyclic structures from suitable derivatives of this compound. researchgate.net
C-H Activation: Direct functionalization of the isoquinoline core's C-H bonds would provide a highly efficient and atom-economical way to introduce new substituents without pre-functionalization, opening up new chemical space.
Multi-Component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a key building block would allow for the rapid assembly of complex molecules, accelerating the discovery of new compounds.
Table 2: Potential Transformation Pathways for Exploration
| Reaction Type | Target Site | Potential Outcome |
|---|---|---|
| Palladium-Catalyzed Amination | C5-Cl | Introduction of diverse aryl or alkyl amine groups |
| Heck Reaction | C5-Cl | Formation of C-C bonds to build complex fused ring systems |
| Derivatization of Amine | C1-NH2 | Formation of amides, sulfonamides, or secondary/tertiary amines |
| Nucleophilic Aromatic Substitution | C5-Cl | Introduction of O, S, or other nucleophiles |
Elucidation of Novel Biological Targets and Mechanistic Insights
The isoquinoline nucleus is a "privileged scaffold" present in numerous bioactive compounds. A key future objective is to identify and validate novel biological targets for derivatives of this compound and to understand their mechanisms of action at a molecular level.
Promising research directions include:
Kinase Inhibition: Derivatives of related chloroisoquinolines have shown activity as kinase inhibitors, such as N-(2-Aminoethyl)-5-Chloroisoquinoline-8-Sulfonamide, which inhibits casein kinase I. nih.gov Future studies should screen libraries of this compound derivatives against panels of kinases to identify new anticancer or anti-inflammatory agents.
PARP Inhibition: The isoquinolin-1-one substructure is a well-known pharmacophore for inhibiting poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. researchgate.net this compound serves as an ideal precursor for novel PARP inhibitors, whose efficacy could be modulated by the C5-chloro substituent.
Antimicrobial Activity: Isoquinoline derivatives have demonstrated potential as antibacterial agents. mdpi.com Screening new analogues for activity against drug-resistant bacteria could address a critical unmet medical need.
Table 3: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Example(s) | Therapeutic Rationale |
|---|---|---|
| Protein Kinases | Casein Kinase I, other serine/threonine kinases | Cancer, Inflammatory Diseases |
| DNA Repair Enzymes | Poly(ADP-ribose) Polymerase (PARP) | Cancer (especially in BRCA-mutant tumors) |
| Bacterial Proteins | Various essential enzymes | Infectious Diseases |
Rational Design of Next-Generation Analogues for Specific Therapeutic or Material Applications
Moving beyond serendipitous discovery, the future of research on this compound lies in the rational design of new molecules. This approach involves using structural information from biological targets to design compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govscispace.com
Key strategies will involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold—for instance, by replacing the C5-chlorine with other halogens or functional groups and derivatizing the C1-amine—will help to build detailed SAR models. These models are crucial for understanding how chemical structure relates to biological activity.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the isoquinoline core or its substituents with functionally similar groups (bioisosteres) can lead to analogues with improved properties, such as better metabolic stability or reduced toxicity.
Target-Specific Design: For a validated target like PARP or a specific kinase, co-crystal structures can guide the design of new analogues that form optimal interactions with the protein's active site, leading to highly potent and selective inhibitors. nih.gov
Enhanced Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental synthesis is essential for accelerating the drug discovery and development process. Future research on this compound will benefit immensely from a tighter integration of these disciplines.
This integrated approach will include:
Molecular Docking: Before synthesis, computational docking can predict the binding modes and affinities of virtual libraries of this compound analogues with their biological targets. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to predict the reactivity of the scaffold, model reaction mechanisms, and optimize conditions for new synthetic transformations, reducing the amount of trial-and-error in the lab. nih.gov
Predictive ADME/Tox Models: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) can be used early in the design phase to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.
Table 4: Synergy Between Computational and Experimental Methods
| Computational Method | Application | Experimental Validation |
|---|---|---|
| Molecular Docking | Predict ligand binding to a target protein | In vitro binding assays, enzyme inhibition assays |
| DFT Calculations | Predict reaction outcomes and optimize conditions | Synthesis and characterization of new compounds |
| ADME/Tox Modeling | Predict drug-like properties and potential toxicity | In vitro cell-based assays, in vivo pharmacokinetic studies |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 5-Chloroisoquinolin-1-amine in academic research?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions, followed by purification via column chromatography. Characterization requires multi-spectroscopic analysis (e.g., H/C NMR, FT-IR, HRMS) and purity validation using HPLC (≥95% purity). For reproducibility, experimental sections must detail solvent systems, reaction temperatures, and catalyst ratios, with raw spectral data provided in supplementary materials .
Table 1: Key Characterization Techniques
| Technique | Purpose | Acceptance Criteria |
|---|---|---|
| NMR | Structural confirmation | Peak alignment with predicted shifts |
| HPLC | Purity assessment | Retention time consistency, single peak |
| HRMS | Molecular weight verification | <5 ppm mass error |
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : While the compound is stable under recommended storage conditions (2–8°C, inert atmosphere), limited toxicological data necessitate stringent precautions:
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
- Avoid contact with oxidizing agents (incompatibility data unavailable).
- Monitor for acute toxicity symptoms (e.g., respiratory distress, skin irritation) and follow spill protocols outlined in SDS Section 5 .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in the pharmacological activity of this compound across studies?
- Methodological Answer : Contradictions may arise from heterogeneity in experimental models (e.g., cell lines vs. in vivo systems). To address this:
Conduct sensitivity analyses to identify outlier studies.
Quantify heterogeneity using metrics like (proportion of total variation due to heterogeneity) and (scaled χ² statistic).
Apply random-effects meta-analysis to account for between-study variance, as described in Higgins & Thompson (2002) .
Q. What methodologies are recommended for systematic reviews of this compound’s biological mechanisms?
- Define inclusion/exclusion criteria using PICO framework (Population: target proteins; Intervention: compound concentration; Comparison: controls; Outcome: binding affinity).
- Assess study quality via risk-of-bias tools (e.g., SYRCLE for animal studies).
- Synthesize data thematically, distinguishing in vitro vs. in vivo outcomes.
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Step 1 : Prioritize substituents at positions 1 (amine) and 5 (chlorine) for modification.
- Step 2 : Use computational docking (e.g., AutoDock Vina) to predict binding affinity changes.
- Step 3 : Validate predictions with dose-response assays (IC/EC) and compare with parent compound.
- Data Interpretation : Apply Hansch analysis to correlate physicochemical properties (logP, polar surface area) with activity .
Data Analysis & Reporting
Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?
- Methodological Answer :
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).
- Report Hill slopes and 95% confidence intervals for EC/IC.
- Address outliers via Grubbs’ test or robust regression methods .
Q. How can researchers address gaps in toxicological data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
